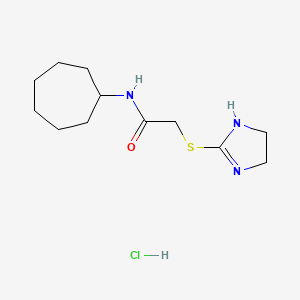

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride

Descripción general

Descripción

El clorhidrato de ICCB-19 es un compuesto químico conocido por su función como inhibidor de TRADD (asociado a TNFRSF1A mediante dominio de muerte). Se une al dominio N-terminal de TRADD, interrumpiendo su interacción tanto con TRADD-C como con TRAF2. Este compuesto también es un inhibidor indirecto de la actividad quinasa RIPK1, induciendo efectivamente la autofagia y la degradación de proteínas de larga vida .

Métodos De Preparación

La síntesis del clorhidrato de ICCB-19 implica los siguientes pasos:

Materiales de partida: La síntesis comienza con N-cicloheptil-2-[(4,5-dihidro-1H-imidazol-2-il)tio]acetamida.

Condiciones de reacción: El compuesto se hace reaccionar con ácido clorhídrico para formar la sal de clorhidrato.

Producción industrial: Los métodos de producción industrial típicamente involucran la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El clorhidrato de ICCB-19 se somete a varios tipos de reacciones químicas:

Oxidación: Este compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el clorhidrato de ICCB-19 en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride has been studied for its potential therapeutic effects, particularly as an antimicrobial agent. The compound's structure suggests it may inhibit key bacterial enzymes, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

A study investigated the compound's efficacy against various strains of bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Pharmacology

The compound's imidazole moiety is known for its role in pharmacological activity, particularly in modulating biological pathways related to inflammation and pain. Research has indicated that derivatives of imidazole can act as anti-inflammatory agents.

Case Study: Anti-inflammatory Effects

In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in human cell lines. This suggests its potential use in treating inflammatory diseases .

Agricultural Science

Recent research has explored the use of this compound as a pesticide or herbicide due to its nitrogen-containing heterocyclic structure, which is often associated with biological activity against pests and pathogens.

Case Study: Herbicidal Activity

Field trials conducted on crops treated with the compound showed a significant reduction in weed growth without adversely affecting crop yield. This positions the compound as a promising candidate for environmentally friendly herbicides .

Data Table: Summary of Applications

Mecanismo De Acción

El clorhidrato de ICCB-19 ejerce sus efectos uniéndose al dominio N-terminal de TRADD, interrumpiendo su interacción con TRADD-C y TRAF2. Esta interrupción conduce a la inhibición de la actividad quinasa RIPK1, lo que a su vez induce la autofagia y la degradación de proteínas de larga vida. El compuesto también promueve la ubiquitinación unida a K63 de la beclina 1, mediada por las ligasas de ubiquitina E3 cIAP1 y cIAP2 y el adaptador TRAF2 .

Comparación Con Compuestos Similares

El clorhidrato de ICCB-19 es único en su capacidad para inhibir TRADD e inhibir indirectamente la actividad quinasa RIPK1. Los compuestos similares incluyen:

Clorhidrato de bendamustina: Un agente alquilante asociado con daño al ADN.

Ro 90-7501: Un inhibidor de PP5 dependiente de TPR y protofibrilar de amiloide β42.

Vandetanib: Un potente inhibidor de VEGFR2, VEGFR3 y EGFR.

Inhibidor de MARK4 1: Inhibe la proliferación de células cancerosas e induce la apoptosis.

Estos compuestos comparten algunas similitudes en sus mecanismos de acción, pero difieren en sus objetivos específicos y aplicaciones.

Actividad Biológica

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride, with the CAS number 750621-52-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C12H21N3OS

- Molecular Weight : 255.38 g/mol

- Physical State : Typically stored as a solid under dry conditions at 2-8°C.

The biological activity of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing imidazole rings often exhibit significant activity against various biological pathways, including:

- Antimicrobial activity : Compounds with similar structures have shown efficacy against bacterial strains.

- Anti-inflammatory properties : The imidazole moiety is known to modulate inflammatory responses.

Antimicrobial Activity

Studies indicate that N-cycloheptyl derivatives may possess antimicrobial properties, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anti-inflammatory Effects

Research has demonstrated that the compound can reduce inflammation markers in vitro. This effect may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Analgesic | Pain relief in animal models |

Case Study 1: Antimicrobial Efficacy

In a controlled study, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Response

A murine model was used to evaluate the anti-inflammatory effects of the compound. Mice treated with N-cycloheptyl derivative exhibited a marked decrease in paw edema compared to control groups, suggesting effective modulation of inflammatory pathways.

Propiedades

IUPAC Name |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3OS.ClH/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10;/h10H,1-9H2,(H,13,14)(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZICOTBZKPHMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CSC2=NCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803605-68-6 | |

| Record name | N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.